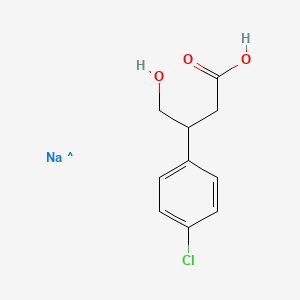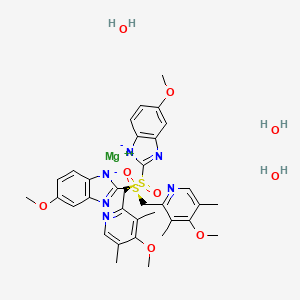![molecular formula C15H20Cl2N2O B10775679 3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)
3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-désméthyl AH 7921 (chlorhydrate) est une substance de référence analytique dont la structure est similaire à celle d'opioïdes connus. Il s'agit d'un métabolite majeur de l'AH 7921, un analgésique opioïde hautement addictif. Ce composé est principalement utilisé pour la recherche et les applications forensiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-désméthyl AH 7921 (chlorhydrate) implique la N-déméthylation de l'AH 7921. La réaction utilise généralement des réactifs tels que le formaldéhyde et l'acide formique dans des conditions contrôlées pour obtenir la déméthylation souhaitée .
Méthodes de production industrielle
La production industrielle du N-désméthyl AH 7921 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. Le composé est souvent produit dans des installations certifiées conformes aux normes internationales .
Analyse Des Réactions Chimiques
Types de réactions
Le N-désméthyl AH 7921 (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de benzamides substitués.
Applications de la recherche scientifique
Le N-désméthyl AH 7921 (chlorhydrate) est largement utilisé dans la recherche scientifique, notamment :
Chimie : En tant que standard de référence en chimie analytique pour la spectrométrie de masse et la chromatographie.
Biologie : Étude des voies métaboliques et des effets biologiques des composés opioïdes.
Médecine : Recherche sur la pharmacocinétique et la pharmacodynamique des métabolites opioïdes.
Industrie : Utilisé dans le développement et les tests de nouvelles méthodes analytiques et d'applications forensiques
Mécanisme d'action
Le N-désméthyl AH 7921 (chlorhydrate) exerce ses effets en agissant comme un agoniste au niveau du récepteur μ-opioïde. Cette interaction entraîne l'activation des récepteurs couplés aux protéines G, ce qui produit des effets analgésiques. Le mécanisme d'action du composé est similaire à celui d'autres opioïdes, impliquant l'inhibition de la libération de neurotransmetteurs et la modulation des voies de la douleur .
Applications De Recherche Scientifique
N-desmethyl AH 7921 (hydrochloride) is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studying the metabolic pathways and biological effects of opioid compounds.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of opioid metabolites.
Industry: Used in the development and testing of new analytical methods and forensic applications
Mécanisme D'action
N-desmethyl AH 7921 (hydrochloride) exerts its effects by acting as an agonist at the μ-opioid receptor. This interaction leads to the activation of G-protein coupled receptors, resulting in analgesic effects. The compound’s mechanism of action is similar to that of other opioids, involving the inhibition of neurotransmitter release and modulation of pain pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
AH 7921 : Le composé parent, un analgésique opioïde puissant.
U-47700 : Un isomère structurel ayant une activité opioïde similaire.
Méthoxyacétyl norfentanyl : Un autre métabolite opioïde ayant des effets comparables
Unicité
Le N-désméthyl AH 7921 (chlorhydrate) est unique en raison de ses modifications structurelles spécifiques, qui donnent lieu à des propriétés pharmacologiques distinctes. Contrairement à son composé parent, l'AH 7921, le N-désméthyl AH 7921 (chlorhydrate) est principalement utilisé comme outil de recherche plutôt que comme agent thérapeutique .
Propriétés
Formule moléculaire |
C15H20Cl2N2O |
|---|---|
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-18-15(7-3-2-4-8-15)10-19-14(20)11-5-6-12(16)13(17)9-11/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,19,20) |
Clé InChI |
PDWWZXXRSUFEBM-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide](/img/structure/B10775602.png)
![(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775612.png)
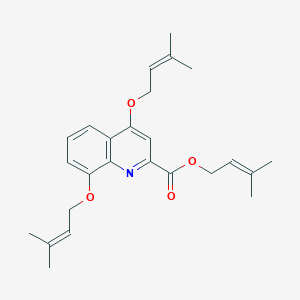
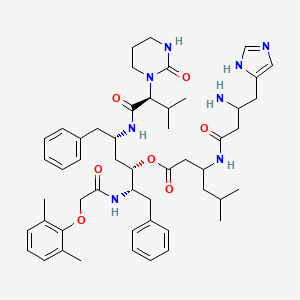
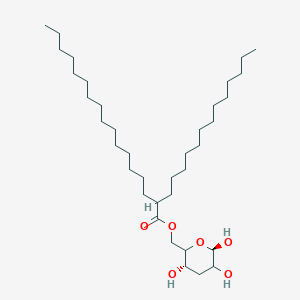
![3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid](/img/structure/B10775633.png)
![(5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl){6-[(dimethylamino)methyl]-(+)-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl}methanone](/img/structure/B10775634.png)
![N-(2-Isopropoxy-3-(4-Methylpiperazine-1-Carbonyl)phenyl)-4-Oxo-3,4-Dihydrothieno[3,2-D]pyrimidine-7-Carboxamide](/img/structure/B10775639.png)
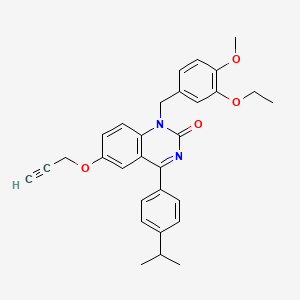
![methyl (1R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775642.png)
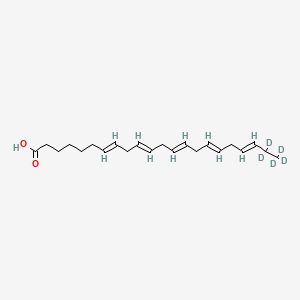
![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775660.png)
